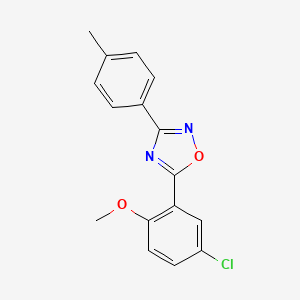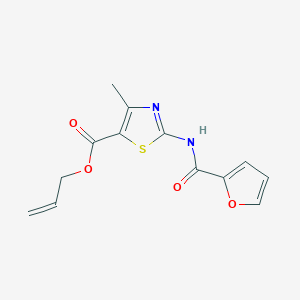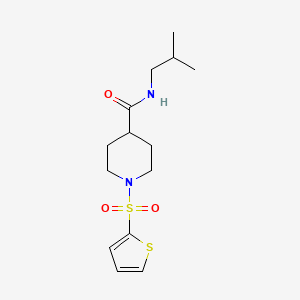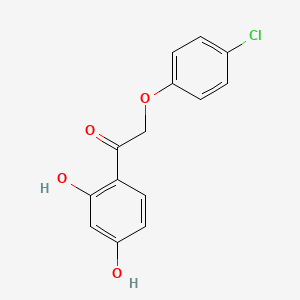![molecular formula C13H20N6O4S2 B4776086 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE](/img/structure/B4776086.png)
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE
Overview
Description
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by its unique structure, which includes multiple pyrazole rings and sulfonyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE involves several steps. One common method includes the reaction of hydrazine with 1,3-diketones to form pyrazole derivatives . The sulfonyl group is introduced through sulfonation reactions, typically using sulfonyl chlorides under basic conditions . Industrial production methods often employ transition-metal catalysts and photoredox reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its pharmacological properties are being explored for developing new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, it binds to the active site of enzymes in the Leishmania parasite, inhibiting their function and leading to parasite death . Molecular docking studies have shown strong hydrophobic interactions with catalytic residues, contributing to its efficacy .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 1-METHYL-1H-PYRAZOLE-4-SULFONYL CHLORIDE and 1- [ (1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine . Compared to these, 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE exhibits unique structural features and enhanced pharmacological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4S2/c1-11-13(9-15-17(11)3)25(22,23)19-6-4-18(5-7-19)24(20,21)12-8-14-16(2)10-12/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRODUXXQZVQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4776006.png)

![4,5-dimethoxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B4776027.png)

![METHYL 4-[2-(ETHYLSULFANYL)BENZAMIDO]BENZOATE](/img/structure/B4776046.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4776055.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4776062.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4776074.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4776077.png)
![1-[3-(4-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4776078.png)
![N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4776087.png)

![2-(3-{2-[(4-ethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4776096.png)
